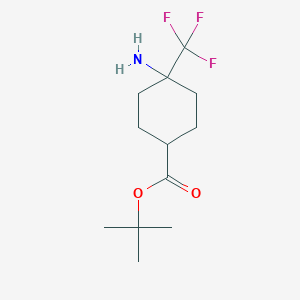

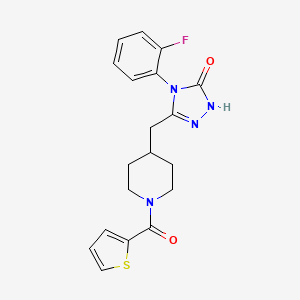

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Corrosion Inhibition

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole and its related compounds exhibit properties as corrosion inhibitors. Research indicates that heterocyclic diazoles, including pyrazoles, can inhibit the corrosion of iron in acidic environments. This is demonstrated through techniques such as polarization curves and impedance spectra, suggesting their potential in protecting metal surfaces in industrial applications (Babić-Samardžija et al., 2005).

Antimicrobial Activity

Compounds related to 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives bearing the sulfonamide moiety have shown promising cytotoxicity against various human tumor cell lines, indicating their potential use in medical research and drug development (Duan et al., 2016).

Chemical Synthesis and Reactivity

The compound and its analogs are used in various chemical synthesis processes. Their reactivity is explored in the synthesis of different heterocyclic compounds, such as in the nitration of arylpyrazoles, which involves chemical transformations crucial in the creation of new molecules for different applications (Grimmett et al., 1972).

Energetic Materials

Derivatives of pyrazole, like 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole, are involved in the creation of high-performing energetic materials. These materials are of significant interest in fields requiring high-energy compounds, such as in the development of explosives or propellants (Klapötke et al., 2012).

Insecticides

Pyrazole derivatives have been studied for their role in insecticides, particularly in how they interact with the GABA-gated chloride channel in insects. This research is pivotal in developing new, more effective insecticides with specific target mechanisms, minimizing harm to non-target species (Cole et al., 1993).

Optical and Electronic Properties

The compound's derivatives are also important in studying the optical properties of materials, like in the case of tetrapyrazinoporphyrazines. These studies contribute to the development of materials with specific optical characteristics, potentially useful in electronic devices or as sensors (Lee et al., 2005).

Corrosion Inhibition in Iron

Further emphasizing its role in corrosion inhibition, bipyrazolic compounds related to 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole have shown efficacy in protecting iron in acidic media. This highlights its potential in industrial applications where corrosion resistance is crucial (Chetouani et al., 2005).

properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5S/c1-8-5-6-13(12-8)20(17,18)9-3-4-11(19-2)10(7-9)14(15)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBWHUHTFXMGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxy-3-nitrobenzenesulfonyl)-3-methyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2668350.png)

![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2668354.png)

![3-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B2668355.png)

![N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2668358.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2668361.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2668364.png)

![5-(2-Chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2668366.png)